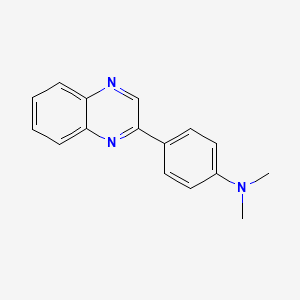

N,N-Dimethyl-4-(quinoxalin-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

61982-54-5 |

|---|---|

Molecular Formula |

C16H15N3 |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-quinoxalin-2-ylaniline |

InChI |

InChI=1S/C16H15N3/c1-19(2)13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |

InChI Key |

QKXVQJSQBHGCCL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffractional Characterization of N,n Dimethyl 4 Quinoxalin 2 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environments of NMR-active nuclei such as ¹H, ¹³C, and ¹⁵N, it is possible to map the atomic connectivity and even deduce stereochemical relationships.

Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts and Spin-Spin Couplings

The ¹H NMR spectrum of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline is expected to show distinct signals corresponding to the protons of the dimethylamino group, the aniline (B41778) ring, and the quinoxaline (B1680401) ring system. The six protons of the N,N-dimethyl group would likely appear as a sharp singlet in the upfield region (around 3.0-3.3 ppm). The protons on the aniline ring would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the dimethylamino group would be shifted upfield compared to those ortho to the quinoxaline substituent due to the electron-donating nature of the amino group.

The quinoxaline ring protons would exhibit more complex splitting patterns in the downfield aromatic region (typically 7.5-9.0 ppm). The proton on the pyrazine (B50134) ring (C3-H) is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. The protons on the benzo portion of the quinoxaline system would show characteristic ortho and meta couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data, providing chemical shifts for each unique carbon atom. The methyl carbons of the dimethylamino group would appear at high field. The carbon atoms of the aniline ring would show four distinct signals, with the carbon attached to the nitrogen (C-NMe₂) being the most shielded in that ring. The carbons of the quinoxaline moiety would resonate at lower field, particularly the carbons of the pyrazine ring (C2 and C3), which are deshielded by the electronegative nitrogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~3.1 (s, 6H) | ~40.5 |

| Aniline H (ortho to NMe₂) | ~6.8 (d, 2H) | ~112.0 |

| Aniline H (ortho to Quinoxaline) | ~8.0 (d, 2H) | ~128.0 |

| Aniline C (ipso-NMe₂) | - | ~152.0 |

| Aniline C (ipso-Quinoxaline) | - | ~127.0 |

| Quinoxaline H-3 | ~9.2 (s, 1H) | ~145.0 |

| Quinoxaline H-5/H-8 | ~8.1 (dd, 2H) | ~129.5 |

| Quinoxaline H-6/H-7 | ~7.8 (m, 2H) | ~130.0 |

| Quinoxaline C-2 | - | ~155.0 |

| Quinoxaline C-4a/C-8a | - | ~142.0 |

Note: These are predicted values and require experimental verification.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity of protons within the aniline and quinoxaline ring systems. For instance, correlations between the adjacent protons on the benzo part of the quinoxaline ring would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the previously assigned proton signals to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the aniline protons ortho to the quinoxaline ring and the H-3 proton of the quinoxaline, which would help to understand the preferred rotational orientation of the two ring systems relative to each other.

Vibrational and Electronic Absorption Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound would be expected to show several characteristic peaks.

Interactive Data Table: Expected FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic, -CH₃) | 2950-2850 |

| C=N and C=C stretching (aromatic rings) | 1620-1450 |

| C-N stretching (aromatic amine) | 1350-1250 |

| C-H bending (out-of-plane, p-disubstituted) | 850-800 |

These bands provide a unique "fingerprint" for the molecule, confirming the presence of the key aromatic and amine functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics and Bandgap Estimation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show intense absorption bands due to π-π* transitions within the extended conjugated system formed by the aniline and quinoxaline rings. The presence of the electron-donating dimethylamino group and the electron-accepting quinoxaline moiety suggests the possibility of intramolecular charge transfer (ICT) transitions, which typically appear as a broad, lower-energy absorption band.

The absorption maximum (λ_max) would likely be in the near-UV or visible region, indicating a relatively small HOMO-LUMO gap. The optical bandgap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method. This value is critical for evaluating the potential of the material in optoelectronic applications. Given the donor-acceptor structure, a relatively low bandgap would be anticipated, reflecting the extended π-conjugation and ICT character.

Computational Chemistry and Quantum Mechanical Analysis of N,n Dimethyl 4 Quinoxalin 2 Yl Aniline

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory serves as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules in their ground state. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, orbital energies, and electron density distributions, providing a foundational understanding of molecular behavior.

Geometry Optimization and Conformational Landscapes

The first step in any quantum chemical analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For N,N-Dimethyl-4-(quinoxalin-2-yl)aniline, this process involves minimizing the forces on each atom. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to achieve this. scispace.comresearchgate.net

The resulting optimized structure reveals key conformational features. The quinoxaline (B1680401) and aniline (B41778) ring systems are largely planar. However, a notable aspect is the dihedral angle between the plane of the quinoxaline ring and the phenyl ring of the aniline group. This twist is a result of steric hindrance and electronic effects. The dimethylamino group also exhibits a specific geometry, with the nitrogen atom often having a slightly pyramidal configuration. researchgate.netresearchgate.net These geometric parameters are crucial as they directly influence the molecule's electronic properties and intermolecular interactions.

Table 1: Selected Optimized Geometric Parameters for this compound (Representative Values)

| Parameter | Description | Typical Value |

|---|---|---|

| C-C (Aromatic) | Average bond length in phenyl and quinoxaline rings | 1.39 - 1.42 Å |

| C-N (Aniline) | Bond length between aniline nitrogen and phenyl ring | ~1.40 Å |

| C-C (Inter-ring) | Bond length connecting the quinoxaline and phenyl rings | ~1.48 Å |

| Dihedral Angle | Torsion angle between the quinoxaline and phenyl planes | 10° - 30° |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

In this compound, the FMOs exhibit distinct localizations characteristic of a donor-acceptor system. The electron-rich N,N-dimethylaniline group serves as the primary electron donor. Consequently, the HOMO is predominantly localized on this part of the molecule. Conversely, the electron-deficient quinoxaline moiety functions as the electron acceptor, leading to the LUMO being centered on the quinoxaline ring system. mtieat.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov This gap is instrumental in determining the molecule's electronic absorption and emission properties.

Table 2: Frontier Molecular Orbital Energies of this compound (Representative Values)

| Parameter | Description | Typical Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 2.7 to 3.8 eV |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netbhu.ac.in Different colors on the MEP surface represent different potential values; typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. bhu.ac.in

For this compound, the MEP map would show a significant negative potential (red or yellow) localized around the electronegative nitrogen atoms of the quinoxaline ring. These sites are susceptible to electrophilic attack. In contrast, regions of positive potential (blue) are generally found around the hydrogen atoms of the aromatic rings, indicating potential sites for nucleophilic attack. thaiscience.infochemrxiv.org The MEP analysis thus provides a clear, three-dimensional picture of the molecule's charge landscape and its implications for chemical reactivity. researchgate.net

Reactivity Descriptors and Electron Transfer Propensity

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and electron transfer tendencies of the molecule. researchgate.net These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures the resistance to change in electron distribution. A lower value indicates a "softer," more reactive molecule. nih.gov

Chemical Potential (μ = -(I + A) / 2): Represents the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω = μ² / 2η): Quantifies the ability of a molecule to accept electrons.

These parameters collectively provide a quantitative assessment of the molecule's stability and reactivity, complementing the qualitative insights from FMO and MEP analyses. The donor-acceptor nature of this compound suggests a significant propensity for intramolecular charge transfer upon excitation. mdpi.com

Table 3: Global Reactivity Descriptors for this compound (Representative Values)

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.2 - 5.8 |

| Electron Affinity (A) | -ELUMO | 2.0 - 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.35 - 1.9 |

| Electrophilicity Index (ω) | μ² / 2η | 3.5 - 5.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic transitions, which are responsible for a molecule's optical properties. benasque.org

Simulation of Electronic Excitation Energies and Absorption Spectra

TD-DFT calculations are used to predict the electronic absorption spectrum of a molecule by computing the vertical excitation energies from the ground state to various excited states. researchgate.net For this compound, the most significant electronic transition is expected to be the HOMO → LUMO transition. Given the spatial separation of these orbitals (HOMO on the aniline donor, LUMO on the quinoxaline acceptor), this transition has strong intramolecular charge transfer (ICT) character. scispace.com

The simulation provides key information for each major electronic transition, including the excitation energy (often expressed in electronvolts, eV), the corresponding wavelength (nm), and the oscillator strength (f), which is a measure of the transition's intensity. The main absorption band in the UV-visible spectrum of this compound would be attributed to this ICT transition, which is responsible for the compound's color and photophysical behavior.

Table 4: Simulated Electronic Absorption Data for this compound (Representative TD-DFT Results)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | ~3.0 | ~413 | > 0.5 | HOMO → LUMO (ICT) |

| S0 → S2 | ~3.5 | ~354 | < 0.2 | HOMO-1 → LUMO / π → π* |

Elucidation of Intramolecular Charge Transfer (ICT) Mechanisms

The process of intramolecular charge transfer is fundamental to the photophysical behavior of D-π-A molecules like this compound. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, the HOMO is predominantly localized on the electron-rich N,N-dimethylaniline group, while the LUMO is centered on the electron-deficient quinoxaline moiety. This spatial separation of the frontier orbitals dictates the charge transfer character of the S0 → S1 transition.

Upon excitation, the molecule transitions from a neutral ground state to an excited state with significant charge separation. This excited state, often referred to as the ICT state, is characterized by a larger dipole moment compared to the ground state. The mechanism can be further complicated by conformational changes in the excited state. For many D-A systems, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) occurs. rsc.org In the ground state, the molecule may adopt a relatively planar conformation to maximize π-conjugation. However, in the excited state, torsional rotation around the single bond connecting the donor and acceptor moieties can lead to a lower-energy, charge-separated state where the two units are electronically decoupled and geometrically twisted, often at a nearly perpendicular angle. This TICT state is typically stabilized in polar solvents and is often responsible for the dual-fluorescence behavior observed in similar molecules, where a locally excited (LE) state and a charge-transfer state emit at different wavelengths. rsc.orgnih.gov

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these mechanisms. By calculating the potential energy surfaces of the ground and excited states as a function of the torsional angle between the aniline and quinoxaline rings, researchers can identify the energy minima corresponding to the LE and TICT states and the energy barriers between them. Electron density difference maps visually confirm the charge transfer, showing regions of electron density depletion (on the donor) and accumulation (on the acceptor) upon excitation. nih.gov

Modeling of Emission Characteristics and Photoluminescence Processes

Computational modeling is a powerful tool for predicting and understanding the emission characteristics and photoluminescence of this compound. The fluorescence of this compound is expected to be highly sensitive to its environment, a hallmark of molecules with strong ICT character. TD-DFT calculations are commonly employed to model the emission process, which corresponds to the energy difference between the relaxed first excited state (S1) and the ground state (S0).

These calculations can predict key photoluminescent parameters such as the emission wavelength (λ_em), oscillator strength (f), and radiative lifetime. The significant charge transfer upon excitation means that the emission wavelength is expected to show a pronounced bathochromic (red) shift in solvents of increasing polarity, a phenomenon known as solvatochromism. osaka-u.ac.jp This is because polar solvents will stabilize the more polar excited ICT state to a greater extent than the less polar ground state, thereby reducing the S1-S0 energy gap. rsc.org

The photoluminescence process can be summarized as follows:

Absorption: The molecule absorbs a photon, transitioning from the ground state (S0) to a Franck-Condon excited state (S1).

Excited-State Relaxation: The molecule relaxes vibrationally and geometrically in the excited state. This may involve planarization or twisting to form a relaxed LE state or a stabilized TICT state.

Emission (Fluorescence): The molecule returns to the ground state by emitting a photon. The energy of this photon is lower than the absorbed photon, resulting in a Stokes shift.

Non-radiative Decay: The excited state can also decay through non-radiative pathways, such as internal conversion or intersystem crossing to a triplet state.

The table below presents hypothetical TD-DFT calculated emission data for this compound in different solvents, illustrating the expected solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Calculated Emission Wavelength (λ_em) (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|

| Toluene (B28343) | 2.4 | 485 | 0.85 | HOMO → LUMO |

| Dichloromethane | 8.9 | 520 | 0.78 | HOMO → LUMO |

| Acetonitrile (B52724) | 37.5 | 565 | 0.65 | HOMO → LUMO |

Advanced Computational Techniques for Intermolecular and Environmental Effects

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

The solid-state properties of molecular materials are governed by how individual molecules pack together, a process directed by a complex network of non-covalent interactions. Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization and characterization of these weak interactions in real space. Based on the electron density and its derivatives, NCI analysis can identify interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, Hirshfeld surface analysis is a complementary tool used to explore and quantify intermolecular contacts in the crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this, one would expect significant contributions from:

C-H···π interactions: Where hydrogen atoms from one molecule interact with the π-systems of the quinoxaline or aniline rings of a neighboring molecule.

π-π stacking: Face-to-face or offset stacking between the aromatic quinoxaline and/or aniline rings of adjacent molecules.

C-H···N interactions: Weak hydrogen bonds between carbon-hydrogen donors and the nitrogen atoms of the quinoxaline ring.

These interactions collectively dictate the formation of the supramolecular assembly, influencing material properties like crystal morphology and charge transport characteristics.

Continuum Solvation Models (e.g., PCM) for Solvent Effects on Electronic Structure

The electronic structure and photophysical properties of this compound are highly sensitive to the surrounding environment, particularly the polarity of the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are efficient computational methods for simulating these solvent effects. In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute molecule is placed within a cavity carved out of this continuum. The solute polarizes the dielectric medium, which in turn creates a reaction field that perturbs the solute's electronic structure.

By performing quantum mechanical calculations with the PCM, one can predict how properties change as a function of solvent polarity. For this compound, PCM calculations would be crucial for:

Predicting Solvatochromic Shifts: Calculating the absorption and emission spectra in solvents of different dielectric constants to model the observed red-shift in emission with increasing polarity.

Stabilizing Charge-Separated States: Quantifying the stabilization energy of the ICT excited state relative to the ground state in various media. This is critical for understanding the thermodynamics of the charge transfer process.

Investigating Molecular Geometry: Optimizing the molecular geometry in different solvents to see how the planarity or twist angle between the donor and acceptor moieties is affected by the solvent environment.

Energy Framework Analysis for Understanding Crystal Stability and Packing

Energy framework analysis is a computational tool used to investigate the energetic landscape of a molecular crystal, providing a quantitative understanding of the crystal's stability and packing arrangement. nih.gov This method involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. These pairwise interaction energies are typically broken down into their physical components: electrostatic, polarization, dispersion, and repulsion.

The table below shows a representative breakdown of intermolecular interaction energies for a similar molecular crystal, as would be calculated for this compound.

| Energy Component | Calculated Energy (kJ/mol) | Percentage Contribution |

|---|---|---|

| Electrostatic | -55.2 | 31.5% |

| Polarization | -25.4 | 14.5% |

| Dispersion | -185.0 | 105.7% |

| Repulsion | 90.6 | -51.7% |

| Total Energy | -175.0 | 100% |

Note: The dispersion energy often appears to contribute more than 100% because the repulsive term is positive.

This analysis is critical for understanding polymorphism, predicting crystal habits, and rationalizing the mechanical and electronic properties of the solid-state material. nih.gov

Advanced Material Science Applications of N,n Dimethyl 4 Quinoxalin 2 Yl Aniline and Its Derivatives

Integration in Organic Semiconductor Devices

The unique electronic structure of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline, characterized by its distinct electron-donating and electron-accepting components, makes it a prime candidate for integration into organic semiconductor devices. This molecular design is fundamental to achieving efficient charge transport and enabling the development of high-performance organic electronics.

Electron Transporting Material (ETM) Functionality and Charge Carrier Mobility Studies

Quinoxaline (B1680401) and its derivatives are recognized for their electron-deficient nature, a property derived from the two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core. This inherent electron affinity makes them excellent candidates for use as n-type semiconductors or electron-transporting materials (ETMs) in various organic electronic devices. The function of an ETM is to facilitate the efficient transport of electrons from the active layer of a device to the cathode. The strong electron-withdrawing capability of the quinoxaline unit in this compound suggests its potential for effective electron transport.

While the molecular architecture is promising, specific experimental studies detailing the electron charge carrier mobility for this compound itself are not extensively documented in the available literature. However, research on related quinoxaline-based polymers has demonstrated their potential in charge transport applications. For instance, a novel donor-acceptor polymer incorporating a quinoxaline acceptor unit has been synthesized and shown to possess semiconductor properties, achieving a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹ in an Organic Field-Effect Transistor (OFET) configuration. This highlights the potential of the quinoxaline chromophore in constructing effective organic semiconductors.

Design of Donor-Acceptor (D-A) Architectures for Enhanced Device Performance

The structure of this compound is a classic example of a Donor-Acceptor (D-A) architecture. In this molecule, the N,N-dimethylaniline group serves as the electron donor (D) due to the electron-rich nature of the nitrogen atom, while the quinoxaline moiety functions as the electron acceptor (A). This arrangement facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, where electron density moves from the donor to the acceptor part of the molecule.

This D-A design is a crucial strategy in molecular engineering for several reasons:

Tunable Energy Levels: By modifying the strength of the donor and acceptor units, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely controlled. This is critical for optimizing the injection and transport of charge carriers in devices like OLEDs and organic solar cells.

Reduced Bandgap: The ICT character often leads to a smaller energy gap between the HOMO and LUMO, allowing the molecule to absorb light at longer wavelengths.

Enhanced Charge Transport: The inherent polarization in D-A molecules can promote efficient charge transport within the material, which is beneficial for the performance of semiconductor devices.

The covalent linkage of a strong donor to a strong acceptor, as seen in this compound, is a foundational concept for developing high-performance materials for organic solar cells, OLEDs, and OFETs. nih.govnih.gov

Luminescent and Optoelectronic Applications

The intramolecular charge transfer characteristic of this compound and its derivatives is central to their application in luminescent and optoelectronic technologies. This D-A structure gives rise to unique photophysical behaviors, such as environment-sensitive fluorescence, making these compounds highly suitable for use as advanced dyes and as active components in light-emitting devices.

Development of Fluorescent Dyes and Chromophores for Emission-Based Technologies

Molecules with a pronounced D-A structure often exhibit significant solvatochromism, which is a change in their absorption or emission spectra with the polarity of the solvent. This occurs because the charge distribution in the ground and excited states differs, leading to varying degrees of stabilization by the solvent molecules. This property is highly desirable for creating fluorescent probes that can report on the polarity of their local microenvironment.

A structurally similar push-pull molecule, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA), which features a dimethylaniline donor and a nitrothiophene acceptor, demonstrates this effect powerfully. osaka-u.ac.jp It shows a remarkable fluorescence emission shift of 157 nm, moving from 518 nm in nonpolar hexane (B92381) to 675 nm in polar acetone. osaka-u.ac.jp This strong solvatochromic behavior, driven by ICT, allows it to function as a versatile fluorescent probe for imaging lipid droplets in cells. osaka-u.ac.jp The analogous structure of this compound suggests it would possess similar environment-sensitive fluorescent properties, making it a strong candidate for development into fluorescent dyes and chromophores for sensing and imaging applications.

Table 1: Photophysical Properties of a Structurally Similar Donor-Acceptor Dye (NiTA) in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|

| Hexane | 426 | 518 |

| Toluene (B28343) | 444 | 546 |

| Chloroform | 459 | 616 |

| Acetone | 469 | 675 |

Data sourced from a study on N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA), a molecule with a comparable D-A structure. osaka-u.ac.jp

Application in Organic Light-Emitting Diodes (OLEDs) as Emitters

The D-A architecture is particularly advantageous for creating emitter materials for OLEDs. Quinoxaline derivatives have been successfully employed as emitters or as host materials for emitters in OLEDs, demonstrating high efficiency and color tunability. The design allows for the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can theoretically enable 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.

For example, emitters designed with a quinoxaline-type acceptor and various donor units have been used to create deep-red to near-infrared (NIR) OLEDs. researchgate.net In another study, a quinoxaline derivative featuring carbazole (B46965) donors (DCQ) was used as a host material for a yellow phosphorescent emitter, achieving a maximum external quantum efficiency (EQE) of 24.6%. These examples underscore the versatility and high-performance potential of quinoxaline-based D-A materials in OLED applications. researchgate.net

Table 2: Performance of OLEDs Employing Quinoxaline-Based Donor-Acceptor Emitters

| Emitter Compound | Emission Peak (λEL, nm) | Max. External Quantum Efficiency (EQEmax, %) | Color |

|---|---|---|---|

| TPA-QBT-MeTPA | 710 | 3.02 | Near-Infrared |

| 2TPA-QBT | 728 | 1.58 | Near-Infrared |

| 2MeTPA-QBT | 693 | 1.33 | Deep-Red |

Data sourced from a study on near-infrared emitters based on thiadiazolo[3,4-g]quinoxaline acceptors and triphenylamine (B166846) donors. researchgate.net

Chemical Sensing and Probe Development

The sensitivity of the photophysical properties of quinoxaline derivatives to their chemical environment makes them highly suitable for the development of chemical sensors and probes. The nitrogen atoms in the quinoxaline ring can interact with analytes, such as protons (H⁺), leading to changes in the molecule's absorption and fluorescence characteristics.

Research has demonstrated that an aminoquinoxaline derivative can serve as a dual colorimetric and fluorescent sensor for pH in acidic aqueous solutions (pH 1-5). mdpi.com This compound exhibits distinct changes in both its color and fluorescence emission in response to changes in proton concentration. The optical response is easily visible to the naked eye, allowing for rapid, semi-quantitative analysis. This capability stems from the protonation of the quinoxaline core, which modulates the ICT process and thus alters the electronic and optical properties of the molecule.

Given that this compound possesses a similar quinoxaline core, it holds significant potential for development into a chemosensor. Its D-A structure could be engineered to respond to a variety of analytes beyond pH, including metal ions or other small molecules, by inducing a measurable optical signal upon binding or interaction.

Table 3: Mentioned Chemical Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| N/A | This compound |

| NiTA | N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline |

| DCQ | 2,3-di(9H-carbazol-9-yl)quinoxaline |

| TPA-QBT-MeTPA | 4-(9-(4-(bis(4-(tert-butyl)phenyl)amino)phenyl)-6,7-dimethyl- osaka-u.ac.jpresearchgate.netresearchgate.netthiadiazolo[3,4-g]quinoxalin-4-yl)-N,N-bis(4-(tert-butyl)phenyl)-3-methylaniline |

| 2TPA-QBT | 4,4'-(6,7-dimethyl- osaka-u.ac.jpresearchgate.netresearchgate.netthiadiazolo[3,4-g]quinoxaline-4,9-diyl)bis(N,N-bis(4-(tert-butyl)phenyl)aniline) |

| 2MeTPA-QBT | 4,4'-(6,7-dimethyl- osaka-u.ac.jpresearchgate.netresearchgate.netthiadiazolo[3,4-g]quinoxaline-4,9-diyl)bis(N,N-bis(4-(tert-butyl)phenyl)-3-methylaniline) |

Design of Fluorescent Sensors for Molecular Recognition

The strong fluorescence and environmentally sensitive electronic structure of quinoxaline derivatives make them excellent candidates for the development of chemosensors. nih.govresearchgate.net By functionalizing the quinoxaline scaffold, researchers can design probes that exhibit a selective fluorescent response—such as turning "on" or "off"—in the presence of specific ions or molecules. nih.gov This molecular recognition capability is often driven by the interaction of the target analyte with the nitrogen atoms of the quinoxaline ring or other specifically introduced binding sites, which perturbs the intramolecular charge transfer characteristics of the molecule and leads to a change in its emission properties. nih.gov

For instance, quinoxaline-based derivatives have been successfully designed as selective chemosensors for various metal ions. A derivative known as QM (6-Methyl-2,3-di(quinoline-2-yl)quinoxaline) demonstrates dual sensing capabilities; it provides a colorimetric (visual color change) response for Iron(III) ions (Fe³⁺) and a distinct fluorescence quenching ("turn-off") response for Copper(II) ions (Cu²⁺). arabjchem.org Another study developed an acenaphtoquinoxaline-based receptor that acts as a highly selective "switch-off" fluorescent sensor for Mercury(II) ions (Hg²⁺), with a detection limit as low as 42 ppb. nih.gov The binding of the metal ion to the sensor molecule alters its electronic state, leading to the observable change in its optical properties. nih.gov

Table 1: Examples of Quinoxaline-Based Fluorescent Sensors

| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| QM | Fe³⁺ | Colorimetric (Colorless to Yellow) | 0.236 µM |

| QM | Cu²⁺ | Fluorescence Quenching | 0.39 µM |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching ("Switch-off") | 42 ppb |

Exploration of Optical Responses to Specific Chemical Environments (e.g., pH)

The optical properties of quinoxaline derivatives can be highly sensitive to their surrounding chemical environment, particularly pH. mdpi.com The ability of the nitrogen atoms within the quinoxaline heterocycle to be protonated forms the basis of their use as pH sensors. mdpi.comnih.gov In acidic conditions, the protonation of the ring nitrogen atoms alters the electronic distribution within the molecule, leading to distinct and measurable changes in both the absorption and fluorescence spectra. mdpi.comresearchgate.net This halochromic behavior is particularly useful for developing optical pH indicators for highly acidic media (pH < 4), where many traditional indicators are ineffective. mdpi.comnih.gov

A notable example is the water-soluble quinoxaline derivative QC1, which features hydrophilic (3-aminopropyl)amino substituents. This compound functions as a dual optical chemosensor, exhibiting shifts in both its color and fluorescence in response to pH changes within the 1-5 range. mdpi.comresearchgate.net As the pH decreases from neutral to strongly acidic, the absorption maximum of QC1 undergoes a blue shift, while the fluorescence emission shows a significant bathochromic (red) shift. mdpi.com These spectral changes are pronounced enough to be observed by the naked eye, allowing for rapid, semi-quantitative analysis. researchgate.net

Table 2: pH-Dependent Optical Properties of Quinoxaline Derivative QC1

| pH Value | Absorption λmax (nm) | Emission λmax (nm) | Visual Color (Daylight) |

|---|---|---|---|

| 11.5 | 430 | ~530 | Yellow |

| 6.0 | 420 | ~530 | Yellow |

| 1.0 | 385 | ~580 | Colorless |

Photovoltaic Applications in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives are extensively utilized in organic photovoltaics due to their strong electron-accepting properties, structural versatility, and broad absorption characteristics. researchgate.netqmul.ac.ukrsc.org

In the realm of organic solar cells (OSCs), quinoxaline-based molecules have emerged as highly promising non-fullerene acceptors (NFAs). qmul.ac.uknih.gov The electron-deficient quinoxaline unit is an excellent building block for constructing acceptor materials that can efficiently receive electrons from a donor polymer. nih.govresearchgate.net The structural flexibility of the quinoxaline core allows for fine-tuning of energy levels and molecular packing, which is critical for reducing energy loss and improving charge transport in OSCs. researchgate.netrsc.org

In dye-sensitized solar cells (DSSCs), quinoxaline derivatives are primarily used as a core component in metal-free organic sensitizers, typically within a donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) framework. case.eduacs.org In these designs, the quinoxaline moiety functions as a potent electron acceptor or an auxiliary acceptor. qmul.ac.ukcase.edubeilstein-journals.org Its role is to facilitate efficient intramolecular charge transfer upon light absorption, leading to the injection of electrons into the semiconductor's conduction band (e.g., TiO₂). case.eduacs.org The strong electron-withdrawing nature of the quinoxaline unit helps to create a broad spectral response and enhance light-harvesting capabilities. researchgate.netcase.edu

Table 3: Performance of Solar Cells with Different Quinoxaline-Based Dyes

| Dye/Acceptor Name | Cell Type | Donor/Linkage Strategy | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

|---|---|---|---|---|---|---|

| RC-21 | DSSC | Vertical Conjugation | - | - | - | 3.30 |

| RC-22 | DSSC | Horizontal Conjugation | - | - | - | 5.56 |

| DSSC 66 | DSSC | Phenothiazine Donor | - | - | - | 4.36 |

| PM6:BQ-2FBr | OSC | Brominated End Group | 0.944 | 18.61 | 0.57 | 10.11 |

| PM6:BQ-2Cl-FBr | OSC | Bromo/Chloro End Group | 0.928 | 20.96 | 0.59 | 11.54 |

Emerging Applications in Electrochromic Systems and Smart Materials

The same electronic properties that make quinoxaline derivatives useful in sensors and solar cells also enable their application in electrochromic systems. qmul.ac.ukbeilstein-journals.org Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (such as color) when subjected to an electrical voltage.

The electron-deficient quinoxaline core can undergo reversible redox (reduction-oxidation) reactions. mdpi.com When an electrochemical stimulus is applied, the molecule can accept an electron (reduction) or lose an electron (oxidation), which alters its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This change in the electronic structure directly affects how the molecule absorbs light, resulting in a visible color change. By reversing the applied voltage, the molecule returns to its original electronic state, and its color reverts. This reversible control over optical properties is the fundamental principle behind their potential use in smart materials like smart windows, displays, and optical switches. qmul.ac.uk

Novel Material Platforms for Advanced Functional Devices

The unique molecular architecture of this compound, which features an electron-donating dimethylamino group and an electron-accepting quinoxaline moiety, has positioned it and its derivatives as promising candidates for the development of novel material platforms for a variety of advanced functional devices. This donor-acceptor (D-A) structure facilitates intramolecular charge transfer (ICT), a key characteristic for materials used in organic electronics. researchgate.netnih.gov Researchers have been exploring these compounds in applications such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and chemical sensors. d-nb.infonih.govresearchgate.net

The versatility of the quinoxaline core allows for straightforward chemical modifications, enabling the fine-tuning of the material's electronic and photophysical properties to meet the specific requirements of different devices. researchgate.netnih.gov By strategically attaching various functional groups to the quinoxaline or aniline (B41778) fragments, scientists can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection and transport properties, as well as the emission color in electroluminescent devices. d-nb.info

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based materials are recognized for their high thermal and electrochemical stability, making them suitable for use in OLEDs. researchgate.net The D-A nature of this compound and its derivatives makes them effective emitters, capable of producing light in the visible spectrum. The specific color of the emitted light can be tuned by modifying the molecular structure to alter the energy gap between the HOMO and LUMO levels. researchgate.net

While specific performance data for OLEDs based solely on this compound is not extensively documented in publicly available research, studies on closely related quinoxaline derivatives provide insight into their potential. For instance, donor-acceptor systems incorporating quinoxaline have been shown to achieve significant external quantum efficiencies (EQEs) in OLEDs, with some devices exhibiting deep red emission reaching an EQE of up to 4.5% in non-doped configurations and 7% in doped systems. researchgate.net

In one study, a derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), was used as a host material in a yellow phosphorescent OLED. This device demonstrated a maximum quantum efficiency of 24.6% and a power efficiency of 49.6 lm/W, highlighting the potential of quinoxaline-based materials in high-performance OLEDs. researchgate.net Another example involves thermally activated delayed fluorescence (TADF) emitters based on a quinoxaline acceptor, which achieved a maximum EQE of 15.3% and a brightness of up to 36,480 cd/m². rsc.org

The following table summarizes the performance of OLEDs using various quinoxaline derivatives, illustrating the potential of this class of materials.

| Quinoxaline Derivative | Device Role | Maximum External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Emission Color |

|---|---|---|---|---|

| D-π-A-π-D Quinoxaline System | Emitter (Doped) | 7% | Not Reported | Red |

| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Host | 24.6% | 49.6 | Yellow |

| DMAC-TTPZ (TADF Emitter) | Emitter | 15.3% | 41.0 | Not Reported |

Organic Thin-Film Transistors (OTFTs)

The semiconductor properties of quinoxaline derivatives also make them suitable for applications in organic thin-film transistors (OTFTs). These devices are fundamental components of modern electronics, and organic materials offer advantages such as flexibility and low-cost fabrication. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used.

Research on quinoxaline-based materials has demonstrated their potential as n-type (electron-transporting) semiconductors. nih.govd-nb.info The electron-deficient nature of the quinoxaline ring system facilitates electron transport. For example, a novel polymer, PQ1, based on a thiophene-substituted quinoxaline and indacenodithiophene, exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/Vs. nih.gov This indicates that by appropriate molecular design, both p-type and n-type materials based on quinoxalines can be developed.

A study on new quinoxaline-based derivatives incorporated as organic semiconductors in top-contact/bottom-gate OTFTs showed that thin films of one of the compounds exhibited p-channel characteristics with hole mobilities as high as 2.6 × 10⁻⁵ cm²/Vs through a solution process and 1.9 × 10⁻⁴ cm²/Vs via vacuum deposition. researchgate.net

The table below presents the performance of OTFTs based on different quinoxaline derivatives.

| Quinoxaline Derivative | Device Type | Carrier Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Thiophene-substituted Quinoxaline Polymer (PQ1) | p-type | 0.12 | Not Reported |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | p-type | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

Chemical Sensors

The electron-deficient nature of the quinoxaline ring system also makes its derivatives sensitive to changes in their chemical environment, a property that can be exploited for the development of chemical sensors. The interaction with certain analytes can lead to changes in the photophysical properties of the material, such as its absorption or fluorescence characteristics, providing a detectable signal. For instance, quinoxaline derivatives have been investigated as corrosion inhibitors for copper in acidic media, where their effectiveness is related to their molecular structure and electronic properties. electrochemsci.orgresearchgate.net While not a direct device application in the traditional sense, this demonstrates the potential of these materials to interact with and detect specific chemical species.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline derivatives, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leveraging protocols inspired by Fokin et al. . Key steps include coupling quinoxaline derivatives with substituted anilines. For example, triazole-linked analogs (e.g., N,N-dimethyl-4-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)aniline) are prepared in ~48–63% yields using flash chromatography for purification . Optimization involves adjusting stoichiometry, temperature (room temperature to 80°C), and catalyst loading. Low yields may arise from competing side reactions; monitoring via TLC or HPLC is critical.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions. For example, aromatic protons in quinoxaline-triazole hybrids appear as distinct multiplet signals between δ 7.5–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 316.1436 for CHN) .

- X-ray Crystallography : Programs like SHELXL and WinGX refine crystal structures, resolving anisotropic displacement ellipsoids and confirming bond angles .

Q. How does the electronic environment of the quinoxaline moiety influence the stability of this compound in solution?

- Methodology : The electron-deficient quinoxaline core enhances stability in polar aprotic solvents (e.g., DCM, acetonitrile). UV-Vis spectroscopy reveals absorption bands at ~350–400 nm, correlating with π→π* transitions . Degradation under acidic conditions is monitored via pH-dependent fluorescence quenching .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, which are validated against cyclic voltammetry data. Discrepancies in absorption maxima (e.g., experimental vs. TD-DFT) may arise from solvent effects or basis set limitations; implicit solvation models (e.g., PCM) improve accuracy .

Q. What strategies address low reproducibility in Stille coupling reactions during the synthesis of quinoxaline-aniline hybrids?

- Methodology : Contradictory yields (e.g., 48% vs. 63% in scaled-up trials ) often stem from inconsistent catalyst activation or moisture sensitivity. Strategies include:

- Using anhydrous solvents and rigorously degassed systems.

- Optimizing palladium catalyst/ligand systems (e.g., Pd(PPh) vs. Pd(dba)).

- Monitoring reaction progress via inline IR spectroscopy to identify intermediates.

Q. How do steric and electronic effects govern regioselectivity in triazole-quinoxaline functionalization?

- Methodology :

- Steric Effects : Bulky substituents on the triazole ring favor 1,4-disubstitution over 1,5-isomers, confirmed by NOESY NMR .

- Electronic Effects : Electron-withdrawing groups on quinoxaline direct electrophilic substitution to the para position of the aniline ring. Hammett plots correlate substituent σ values with reaction rates .

Q. What mechanistic insights explain acidochromic behavior in this compound derivatives?

- Methodology : Protonation at the quinoxaline nitrogen induces a bathochromic shift in absorption spectra. Time-dependent DFT simulations reveal charge-transfer transitions between the aniline donor and protonated quinoxaline acceptor . Kinetic studies (stopped-flow spectroscopy) quantify protonation rates (k ≈ 10 Ms) in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.